1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one
Overview
Description
1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29. The purity is usually 95%.
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Scientific Research Applications
Aurora Kinase Inhibitor Applications
- The compound has been studied for its potential in inhibiting Aurora A, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Antibacterial Properties
- Research has been conducted on synthesizing derivatives of this compound and evaluating them for their antibacterial properties (Narmada Muthineni et al., 2016).
Microwave Irradiation Applications
- The compound has been used to synthesize fused pyran derivatives under microwave irradiation, which were then screened for their antibacterial, antituberculosis, and antimalarial activities (Piyush N. Kalaria et al., 2014).
Structural and Medicinal Chemistry
- The reaction of similar compounds with methylhydrazine leads to the formation of related compounds with a 1-methyl-1H-pyrazol-5-yl substituent, which is significant in structural and medicinal chemistry studies (D. Richter et al., 2009).
Synthesis of Novel Derivatives
- Several studies focus on synthesizing novel derivatives of the compound for various applications, such as fluorescent properties and potential antiviral activity https://consensus.app/papers/synthesis-reactions-antiviral-activity-attaby/e9946f30221253179ee44a07d36a2e71/?utm_source=chatgpt" target="_blank">(I. Odin et al., 2022; F. Attaby et al., 2006)
Structural Analysis
- Structural analysis and characterizations of molecules with similar chemical structures are also a key area of research, providing insights into the molecular properties and intermolecular interactions of these compounds https://consensus.app/papers/characterization-hirshfeld-surface-analysis-pyrazoline-delgado/14a2cc8449115bd4ab8aa843d16afa81/?utm_source=chatgpt" target="_blank">(J. Portilla et al., 2007; G. Delgado et al., 2020)
Synthesis Methods and Characterization
- Various methods for synthesizing and characterizing related compounds have been developed, highlighting the versatility and applicability of this compound in chemical research https://consensus.app/papers/synthesis-characterization-novel-methyl-matulevičiūtė/494d573b3fc05f0ebe3bdb88ab27cb93/?utm_source=chatgpt" target="_blank">(A. Alizadeh & R. Ghanbaripour, 2014; Gita Matulevičiūtė et al., 2021)
Molecular Interaction Studies
- The interaction of similar compounds with receptors, such as CB1 cannabinoid receptors, has been studied for their potential pharmacological applications https://consensus.app/papers/structureactivity-relationships-pyrazole-derivatives-lan/af443f62a72057d596a65afe7fbb1e13/?utm_source=chatgpt" target="_blank">(J. Shim et al., 2002; R. Lan et al., 1999)
Novel Synthesis Approaches
- Innovative synthesis approaches for derivatives of this compound have been explored, indicating the compound's significance in developing new chemical synthesis methods https://consensus.app/papers/synthesis-1hazol1ylpiperidines-shevchuk/8794de775d7d59218a5f6634d8017182/?utm_source=chatgpt" target="_blank">(A. Rahmouni et al., 2014; N. V. Shevchuk et al., 2012)
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. Compounds bearing a pyrazole moiety are known for their diverse pharmacological effects . They have been reported to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit the growth of certain cells .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects . For instance, some pyrazole derivatives have been found to inhibit the growth of certain cells .
Pharmacokinetics
It is known that pyrazole derivatives can exhibit a range of pharmacokinetic properties, which can impact their bioavailability .
Result of Action
It is known that pyrazole derivatives can have a range of effects at the molecular and cellular level . For instance, some pyrazole derivatives have been found to inhibit the growth of certain cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tautomeric and conformational preferences of pyrazoles can influence their reactivity, which can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Properties
IUPAC Name |
1-[4-(5-amino-3-methylpyrazol-1-yl)piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-7-11(12)15(13-8)10-3-5-14(6-4-10)9(2)16/h7,10H,3-6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFKHNDWLXLUFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CCN(CC2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169412 | |
Record name | Ethanone, 1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365988-13-1 | |
Record name | Ethanone, 1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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